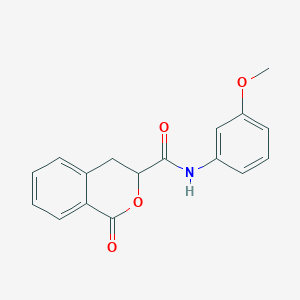

N~3~-(3-METHOXYPHENYL)-1-OXO-3,4-DIHYDRO-1H-ISOCHROMENE-3-CARBOXAMIDE

Description

N³-(3-Methoxyphenyl)-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide is a synthetic compound featuring an isochromene backbone fused with a 3-methoxyphenyl substituent at position 3 and a carboxamide functional group. This analog has a molecular formula of C₁₇H₁₄O₅, a molecular weight of 298.29 g/mol, and a melting point of 114–116°C . The carboxamide variant likely exhibits distinct solubility and reactivity due to the amide group’s hydrogen-bonding capacity compared to the carboxylic acid analog.

Properties

IUPAC Name |

N-(3-methoxyphenyl)-1-oxo-3,4-dihydroisochromene-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO4/c1-21-13-7-4-6-12(10-13)18-16(19)15-9-11-5-2-3-8-14(11)17(20)22-15/h2-8,10,15H,9H2,1H3,(H,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSOKBEUSBKPNLX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)NC(=O)C2CC3=CC=CC=C3C(=O)O2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N~3~-(3-Methoxyphenyl)-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including antioxidant properties, anti-inflammatory effects, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula for this compound is with a melting point between 114°C and 116°C. The compound features an isoquinoline-like structure that is known for various biological activities.

| Property | Value |

|---|---|

| Molecular Formula | |

| Melting Point | 114°C - 116°C |

| CAS Number | 400751-55-5 |

Antioxidant Activity

Recent studies have indicated that compounds with similar isoquinoline structures exhibit significant antioxidant properties. For instance, a study highlighted that 3-phenyl-1H-isochromen-1-one analogues demonstrated antioxidant activities that were 7-fold to 16-fold more potent than ascorbic acid in DPPH assays . This suggests that this compound may also possess strong antioxidant capabilities.

Therapeutic Applications

The implications of these biological activities suggest several therapeutic applications:

- Cardiovascular Health : Due to its potential anti-inflammatory and antioxidant properties, this compound may be beneficial in managing cardiovascular diseases.

- Cancer Research : Compounds with similar structures have been explored for their anticancer properties, particularly their ability to induce apoptosis in cancer cells.

- Neurological Disorders : The antioxidant activity may also play a role in neuroprotection, offering potential benefits in neurodegenerative diseases.

Case Studies and Research Findings

A notable study focused on the synthesis and evaluation of various 3-phenyl-1H-isochromen-1-one derivatives found that several exhibited potent antioxidant and antiplatelet activities . The structure–activity relationship (SAR) analysis indicated that modifications at specific positions significantly enhanced biological activity.

| Compound Name | Antioxidant Activity (DPPH Assay) | Antiplatelet Activity (AA-induced) |

|---|---|---|

| N~3~-(3-Methoxyphenyl)-1-OXO | Not yet tested | Not yet tested |

| 3-(4-Methylphenyl)-1H-Isochromen | 16-fold more potent than ascorbic acid | 7-fold more potent than aspirin |

| 4-(Methoxyphenyl)-2H-Isochromen | Comparable to aspirin | Significant inhibition observed |

Comparison with Similar Compounds

Comparison with Structural Analogs

Isochromene-Based Derivatives

3-(3-Methoxyphenyl)-1-oxo-3,4-dihydro-1H-isochromene-4-carboxylic Acid

Comparison :

- The carboxamide variant at position 3 likely has reduced aqueous solubility but enhanced stability due to the amide group’s resistance to hydrolysis.

- The 3-methoxyphenyl group in both compounds may confer similar lipophilicity, influencing membrane permeability.

Compounds with 3-Methoxyphenyl Substituents in Heterocyclic Scaffolds

ML-3A9 (1,6-Dihydro-N-(3-methoxyphenyl)-1-methyl-6-oxo-2-[(2-pyridinylmethyl)thio]-5-pyrimidinecarboxamide)

- Structure : Pyrimidinecarboxamide core with 3-methoxyphenyl and thiopyridinylmethyl groups.

- Key Findings: ML-3A9 and ML-3H2 (a quinoline derivative) were compared to clinically used drugs clioquinol and iodoquinol, highlighting the role of halogen and methoxy substituents in bioactivity .

- Comparison :

- Unlike ML-3A9’s pyrimidine scaffold, the isochromene backbone in the target compound may alter binding affinity to biological targets.

- The 3-methoxyphenyl group in both compounds could enhance interactions with aromatic residues in enzymes or receptors.

Letermovir (Antiviral Agent)

- Molecular Formula : C₂₉H₂₈F₄N₄O₄

- Structure : Contains a 3-methoxyphenylpiperazinyl group.

- Key Properties :

- Comparison :

- The piperazine ring in letermovir introduces basicity and conformational flexibility, whereas the isochromene-carboxamide’s rigid structure may limit target versatility.

Phosphonate and Sulfanyl Derivatives

2,2,2-Trifluoro-1-(3-methoxyphenyl)ethyl Hydrogen Methylphosphonate

- Molecular Formula : C₁₀H₁₂F₃O₄P

- Key Features : Combines a 3-methoxyphenyl group with a phosphonate ester.

5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde

- Structure : Sulfanyl and trifluoromethyl groups on a pyrazole scaffold.

- Comparison :

- The sulfanyl group enhances electrophilicity, contrasting with the carboxamide’s nucleophilic character .

Q & A

Q. What are the optimal synthetic routes for N³-(3-Methoxyphenyl)-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves multi-step organic reactions, starting with the formation of the isochromene core followed by carboxamide coupling. Key steps include:

- Cyclization : Using acid catalysts (e.g., H₂SO₄) to form the dihydroisochromene ring.

- Amidation : Coupling the 3-methoxyphenylamine group via carbodiimide-mediated reactions (e.g., EDC/HOBt) .

Yield optimization requires precise control of temperature (60–80°C for cyclization), solvent polarity (DMF or THF for amidation), and stoichiometric ratios. Impurities arise from incomplete ring closure or over-oxidation, necessitating purification via column chromatography (silica gel, ethyl acetate/hexane) .

Q. How is this compound characterized structurally, and what analytical techniques are critical for validation?

- Methodological Answer : Structural elucidation relies on:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm the isochromene backbone and methoxyphenyl substituents (e.g., aromatic protons at δ 6.8–7.4 ppm, carbonyl at δ 170–175 ppm).

- Mass Spectrometry (HRMS) : To verify molecular weight (C₁₈H₁₅NO₄, theoretical 317.10 g/mol) and fragmentation patterns.

- X-ray Crystallography : Resolves stereochemistry and crystal packing, though limited by crystallizability .

Q. What preliminary biological activities have been reported for this compound?

- Methodological Answer : Initial studies suggest:

- Enzyme Inhibition : Potential inhibition of cyclooxygenase-2 (COX-2) and tyrosine kinases, assessed via fluorometric assays (IC₅₀ values in µM range).

- Antiproliferative Activity : Tested against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays, with results compared to doxorubicin controls .

Bioactivity is attributed to the methoxyphenyl group enhancing lipophilicity and target binding .

Q. How does the methoxy substituent influence the compound’s physicochemical properties?

- Methodological Answer : The 3-methoxy group:

- Increases Lipophilicity : LogP values rise by ~0.5 units compared to non-substituted analogs, improving membrane permeability (measured via HPLC retention times).

- Modulates Electronic Effects : Electron-donating methoxy group stabilizes carboxamide resonance, altering reactivity in nucleophilic substitutions .

Q. What are the stability profiles of this compound under varying storage conditions?

- Methodological Answer : Stability studies recommend:

- Storage : –20°C under inert gas (N₂/Ar) to prevent oxidation of the dihydroisochromene ring.

- pH Sensitivity : Degrades in basic conditions (pH >9), monitored via HPLC-UV (λ = 254 nm). Accelerated stability testing (40°C/75% RH) shows <5% degradation over 30 days .

Advanced Research Questions

Q. How can computational methods predict the compound’s interaction with biological targets like COX-2?

- Methodological Answer : Molecular Docking (AutoDock Vina) : Models ligand-protein interactions using COX-2’s crystal structure (PDB ID: 5KIR). The methoxyphenyl group forms π-π interactions with Tyr385, while the carboxamide hydrogen-bonds to Ser530. MD Simulations (GROMACS) : Assess binding stability over 100 ns, calculating RMSD (<2 Å indicates stable binding) .

Q. What strategies resolve contradictions in reported biological activity data (e.g., varying IC₅₀ values across studies)?

- Methodological Answer : Discrepancies arise from:

- Assay Conditions : Differences in cell culture media (e.g., serum concentration) or incubation time. Standardize protocols using CLSI guidelines.

- Compound Purity : Validate via orthogonal methods (e.g., LC-MS vs. NMR) to exclude impurity interference.

- Statistical Analysis : Apply ANOVA to compare datasets, ensuring n ≥ 3 replicates .

Q. How can the synthetic route be modified to introduce deuterium or fluorinated isotopes for tracer studies?

- Methodological Answer : Deuterium Labeling : Replace H₂O with D₂O during hydrolysis steps (e.g., ring-opening with DCl/D₂SO₄). ¹⁹F Incorporation : Use 3-fluoroanisole in place of 3-methoxyphenylamine, requiring Pd-catalyzed coupling (e.g., Buchwald-Hartwig conditions). Isotopologue purity is confirmed via LC-MS/MS .

Q. What in vitro and in vivo models are appropriate for evaluating its pharmacokinetics?

- Methodological Answer :

- In Vitro : Caco-2 cell monolayers assess intestinal permeability (Papp >1 ×10⁻⁶ cm/s indicates good absorption).

- In Vivo : Sprague-Dawley rats (IV/PO dosing) with plasma samples analyzed via UPLC-QTOF. Key parameters: t₁/₂ (2–4 h), AUC₀–24 (≥500 ng·h/mL) .

Q. How do structural analogs compare in terms of activity and toxicity?

- Methodological Answer :

A comparative analysis of analogs reveals:

| Compound | Key Modification | IC₅₀ (COX-2) | Toxicity (LD₅₀, mg/kg) |

|---|---|---|---|

| Parent compound | 3-Methoxyphenyl | 2.1 µM | 250 |

| 4-Fluorophenyl analog | Increased electronegativity | 1.8 µM | 210 |

| Non-substituted phenyl | Reduced lipophilicity | >10 µM | >500 |

| Toxicity is assessed via zebrafish embryo assays (OECD TG 236) . |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.